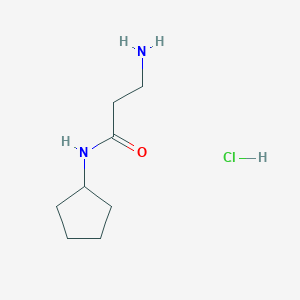![molecular formula C8H10N2O3 B1441114 2-[(2-羟乙基)氨基]烟酸 CAS No. 1220018-27-8](/img/structure/B1441114.png)
2-[(2-羟乙基)氨基]烟酸
描述
“2-[(2-Hydroxyethyl)amino]nicotinic acid” is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is used in scientific research and acts as a versatile building block in drug synthesis, aiding in the development of new medications and therapeutic solutions.
Synthesis Analysis
While specific synthesis methods for “2-[(2-Hydroxyethyl)amino]nicotinic acid” were not found, a related compound, 2-anilino nicotinic acids, was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . This suggests that similar methods could potentially be used for the synthesis of “2-[(2-Hydroxyethyl)amino]nicotinic acid”.Molecular Structure Analysis
The molecular structure of “2-[(2-Hydroxyethyl)amino]nicotinic acid” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carboxylic acid group (COOH) and a 2-hydroxyethylamino group attached .科学研究应用
新型膦酸酯的合成
2-[(2-羟乙基)氨基]烟酸: 用于合成新型膦酸酯,这些膦酸酯在蛋白酶抑制剂的开发中具有重要作用 。这些抑制剂对于治疗艾滋病、癌症和高血压等疾病至关重要。环氧化合物与(氨基甲基)膦酸酯的非催化反应导致了这些新型化合物的合成,这些化合物已显示出多种生物活性,包括抗菌和杀真菌特性。
酯化反应
这种化合物在酯化反应中起作用,产生毒性较低且可生物降解的酯 。这些酯用作表面活性剂的原料,由于其物理化学性质,表面活性剂在各个行业中都很重要。该研究侧重于使用环境友好的催化剂进行这些反应,这对可持续化学至关重要。
用于mRNA疫苗的脂质合成
2-[(2-羟乙基)氨基]烟酸的衍生物用于合成可电离脂质,它是mRNA疫苗的关键成分 。这些脂质有助于将mRNA递送至细胞,这是辉瑞和Moderna开发的针对COVID-19的疫苗等疫苗有效性的关键步骤。
酶抑制剂的开发
该化合物的衍生物用于开发酶抑制剂,这些抑制剂在医药方面具有广泛的应用 。这些抑制剂可以作为抗代谢物,并有可能用于治疗各种人类疾病。
抗菌和除草应用
2-[(2-羟乙基)氨基]烟酸衍生物的合成导致了具有抗菌和除草活性的化合物 。这些应用在农业和医疗保健领域意义重大,为传统化学品提供了一种替代方案,而传统化学品可能对环境造成更大的危害。
有机磷化合物
该化合物在有机磷化合物的合成中不可或缺,有机磷化合物具有多种应用,包括用作阻燃剂、增塑剂和杀虫剂 。该领域的研究集中在创造既有效又对环境影响较小的化合物。
作用机制
Target of Action
It is known that similar compounds, such as niacin, interact with specific receptors in the human body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to niacin, which is known to act as a precursor for nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Biochemical Pathways
It can be inferred from the mode of action that this compound likely affects redox reactions and other metabolic processes in the body .
Result of Action
Given its likely role in redox reactions and metabolism, it can be inferred that this compound may have significant effects on cellular energy production and other metabolic processes .
生化分析
Biochemical Properties
2-[(2-Hydroxyethyl)amino]nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions. The compound’s hydroxyl and amino groups facilitate its binding to NAD, influencing various metabolic pathways . Additionally, 2-[(2-Hydroxyethyl)amino]nicotinic acid can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress responses and energy metabolism. In certain cell types, 2-[(2-Hydroxyethyl)amino]nicotinic acid can enhance or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[(2-Hydroxyethyl)amino]nicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as NAD, altering their activity. This binding can result in the inhibition or activation of enzymes involved in critical metabolic processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes related to cellular stress responses, energy production, and other vital functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-[(2-Hydroxyethyl)amino]nicotinic acid remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function and viability .
Dosage Effects in Animal Models
The effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-[(2-Hydroxyethyl)amino]nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of NAD . The compound can influence metabolic flux and metabolite levels, affecting processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s importance in maintaining cellular energy balance and redox homeostasis.
Transport and Distribution
The transport and distribution of 2-[(2-Hydroxyethyl)amino]nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy in biochemical processes .
Subcellular Localization
2-[(2-Hydroxyethyl)amino]nicotinic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
属性
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-4-10-7-6(8(12)13)2-1-3-9-7/h1-3,11H,4-5H2,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDWPXYMRSICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223491 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-27-8 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)



![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)

![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)



